molecular formula C14H17ClF3N3O2 B2425949 (S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 857651-01-5

(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B2425949
CAS No.: 857651-01-5
M. Wt: 351.75
InChI Key: FPNGMQVUFFNLFP-MERQFXBCSA-N
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Description

(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride, also known under the codes INCB8761 and PF-4136309, is a potent and selective antagonist of the CCR2 (C-C chemokine receptor type 2) . This compound is a key research tool in immunology and inflammation research, specifically designed to inhibit the interaction between CCR2 and its primary ligand, MCP-1 (monocyte chemoattractant protein-1). This signaling pathway is critical for the recruitment of monocytes to sites of inflammation, making this antagonist a valuable compound for studying inflammatory diseases, autoimmune conditions, and cancer . The molecular formula of the compound is C14H17ClF3N3O2, and it has a molecular weight of 351.75 g/mol . For optimal long-term stability, it is recommended to store this product at 2-8°C . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can use this high-purity compound to explore the physiological and pathological roles of the CCR2/MCP-1 axis in model systems and to validate the potential of CCR2 inhibition as a therapeutic strategy.

Properties

IUPAC Name

N-[2-[(3S)-3-aminopyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2.ClH/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20;/h1-3,6,11H,4-5,7-8,18H2,(H,19,22);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNGMQVUFFNLFP-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride, with the CAS number 857651-01-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H17ClF3N3O2
  • Molecular Weight : 351.75 g/mol
  • Structure : The compound features a trifluoromethyl group and an aminopyrrolidine moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, particularly serotonin and noradrenaline pathways.

The compound's mechanism of action appears to involve modulation of serotonergic and noradrenergic systems, which are critical in mood regulation and the treatment of depressive disorders. This is supported by studies showing its antidepressant-like effects in animal models.

Key Findings from Research Studies

  • Antidepressant-Like Effects :
    • In a study involving male Swiss mice, the compound demonstrated significant antidepressant-like effects in the forced swimming test (FST) and tail suspension test (TST). The results suggested that these effects are mediated through serotonergic pathways, specifically involving 5-HT1A and 5-HT3 receptors .
    • The compound was administered at doses ranging from 1 to 50 mg/kg, showing a dose-dependent response that highlights its potential as a therapeutic agent for mood disorders.
  • Toxicity Profile :
    • The compound exhibited low acute toxicity in tested models, indicating a favorable safety profile for further development .

Data Table: Biological Activity Summary

Activity Model Dose Range (mg/kg) Effect Observed
Antidepressant-Like EffectSwiss Mice (FST)1 - 50Significant reduction in immobility time
Antidepressant-Like EffectSwiss Mice (TST)1 - 50Significant reduction in immobility time
ToxicitySwiss MiceN/ALow acute toxicity observed

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of compounds similar to this compound. For instance:

  • A related compound demonstrated antidepressant effects through modulation of serotonin levels, reinforcing the hypothesis that similar structural motifs can yield comparable biological activities .

Scientific Research Applications

Medicinal Chemistry

Drug Development : This compound has been investigated for its potential therapeutic properties. Preliminary studies suggest it may exhibit anticancer activity by inducing apoptosis in cancer cells and show moderate antibacterial properties against various bacterial strains .

Mechanism of Action : The compound's mechanism involves interaction with specific enzymes or receptors, modulating their activity. This is crucial for its potential applications in treating diseases such as cancer and bacterial infections.

Biological Studies

Biochemical Probes : It is used as a probe to study enzyme interactions, which aids in understanding biochemical pathways and developing targeted therapies.

Anticancer Activity : In vitro studies have demonstrated that this compound can significantly inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer), with an IC50 value of approximately 25.72 ± 3.95 μM .

Antibacterial Properties

The compound has shown notable activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example:

Activity TypeTarget OrganismMIC Value
AntibacterialStaphylococcus aureus2 μg/ml
AntibacterialEscherichia coli7 μg/ml

These results indicate its potential for development into a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics .

Anticancer Efficacy

A study investigating the effects on MCF-7 cells revealed that (S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride significantly induces apoptosis. In vivo testing further demonstrated reduced tumor sizes in treated mice compared to controls, suggesting its viability as a chemotherapeutic agent .

Antibacterial Properties

A series of experiments evaluated the antibacterial efficacy against various strains. The compound demonstrated remarkable activity against antibiotic-resistant strains of Staphylococcus aureus, indicating its utility in treating infections caused by such bacteria. The findings emphasize the need for further research into its clinical applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituent Effects : The introduction of halogen atoms, such as trifluoromethyl, enhances bioactivity by increasing lipophilicity and metabolic stability.
  • Benzamide Core : The benzamide moiety is crucial for binding interactions with biological targets, impacting both anticancer and antibacterial activities .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride in a laboratory setting?

  • Methodological Answer : The synthesis involves coupling a trifluoromethylbenzamide moiety with an aminopyrrolidine derivative. A common approach is to use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in anhydrous THF, with triethylamine (Et3_3N) as a base . Post-reaction, the product is purified via silica gel column chromatography (eluent: gradient of ethyl acetate/hexanes) to isolate the hydrochloride salt. Critical parameters include maintaining anhydrous conditions, stoichiometric control of reagents, and monitoring reaction progress via TLC.

Q. How is structural confirmation of the compound achieved after synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, the 3-(trifluoromethyl)benzamide group is confirmed by a singlet in the 19F NMR spectrum (δ ~ -62 ppm) and aromatic proton signals in 1H NMR (δ 7.5–8.1 ppm). The pyrrolidine ring protons appear as distinct multiplet patterns (δ 1.8–3.5 ppm) .

Q. What purification techniques are recommended for removing byproducts in the final step?

  • Methodological Answer : Silica gel chromatography is standard, but recrystallization from ethanol/water mixtures can enhance purity. For hydrochloride salts, ion-exchange chromatography may resolve cationic impurities. Analytical HPLC (C18 column, acetonitrile/water with 0.1% TFA) is used to verify purity (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step involving the aminopyrrolidine moiety?

  • Methodological Answer : Yield optimization requires:

  • Reagent Selection : HBTU or PyBOP as coupling agents, which minimize racemization compared to EDC/HOBt .
  • Solvent Choice : THF or DMF to improve solubility of the benzamide intermediate.
  • Temperature Control : Reactions performed at 0°C to room temperature to prevent side reactions (e.g., epimerization) .
  • Stoichiometry : A 1.2:1 molar ratio of the acyl chloride to the amine derivative ensures complete conversion .

Q. What analytical challenges arise in characterizing the stereochemical purity of the (S)-configured pyrrolidine ring?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol gradient) or polarimetry is used to confirm enantiomeric excess (>99%). Circular Dichroism (CD) spectroscopy can resolve ambiguities in stereochemical assignments. Contradictions in data may arise from residual solvents or incorrect column selection, necessitating cross-validation with X-ray crystallography .

Q. How does the trifluoromethyl group influence the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : The -CF3_3 group enhances lipophilicity (logP ~2.8) and metabolic stability by reducing oxidative metabolism. In SAR studies, replacing -CF3_3 with -CH3_3 decreases target binding affinity by ~50% in enzyme inhibition assays, as shown in analogs from PubChem data (CID: 135565440) .

Q. What strategies mitigate decomposition during long-term storage of the hydrochloride salt?

  • Methodological Answer : Store in airtight, light-resistant containers under nitrogen at -20°C. Lyophilization reduces hydrolytic degradation. Periodic stability testing via HPLC is recommended, as the compound may degrade into 3-(trifluoromethyl)benzoic acid and pyrrolidine derivatives under humid conditions .

Contradictions and Resolutions

  • Evidence Conflict : While some protocols recommend THF for coupling reactions , others use acetonitrile . Resolution lies in solubility testing of intermediates.
  • Safety Data : Conflicting hazard classifications (e.g., GHS vs. OSHA) are resolved by adhering to strict laboratory protocols (PPE, ventilation) regardless of regulatory gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.